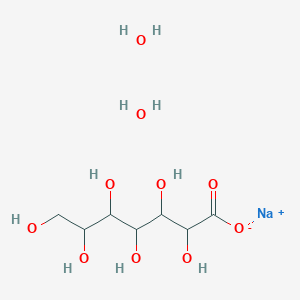
Sodium diatrizoate dihydrate, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diatrizoate dihydrate, 98%, is a water-soluble contrast agent used in radiologic imaging. It is the sodium salt of diatrizoic acid, an organic compound with a molecular weight of 627.7 g/mol. It is a white, odorless powder that is stable in air and has a melting point of 286 °C. Sodium diatrizoate dihydrate is used in radiologic imaging to enhance the contrast of images, allowing for better visualization of organs and tissues.
Mechanism of Action
Sodium diatrizoate dihydrate works by increasing the density of the tissues and organs being imaged. This increased density enhances the contrast of the images, allowing for better visualization of the organs and tissues. The contrast agent is absorbed by the tissues and organs, and then is excreted from the body.
Biochemical and Physiological Effects
Sodium diatrizoate dihydrate has several biochemical and physiological effects on the body. It increases the density of the tissues and organs, allowing for better visualization on imaging scans. It is also known to cause an increase in blood pressure, an increase in heart rate, and an increase in respiration rate. In addition, it can cause nausea, vomiting, and headache in some individuals.
Advantages and Limitations for Lab Experiments
Sodium diatrizoate dihydrate has several advantages and limitations for laboratory experiments. It is a water-soluble contrast agent, making it easy to use and store. In addition, it is relatively inexpensive and has a long shelf life. However, it can cause adverse reactions in some individuals, and it is not suitable for use in certain types of imaging scans.
Future Directions
There are several potential future directions for the use of sodium diatrizoate dihydrate. It could be used to improve the accuracy of imaging scans, to reduce the amount of radiation exposure during imaging, or to improve the safety of imaging scans. It could also be used to study the effects of contrast agents on tissues and organs, or to develop new contrast agents. In addition, it could be used to develop new imaging techniques or to improve existing imaging techniques.
Synthesis Methods
Sodium diatrizoate dihydrate is synthesized from diatrizoic acid and sodium hydroxide in a two-step process. In the first step, diatrizoic acid is reacted with sodium hydroxide in an aqueous solution to form sodium diatrizoate. In the second step, the sodium diatrizoate is reacted with water to form sodium diatrizoate dihydrate. The entire process is conducted in a controlled environment to ensure the purity and quality of the final product.
Scientific Research Applications
Sodium diatrizoate dihydrate is widely used in scientific research, particularly in the field of radiologic imaging. It is used to enhance the contrast of images, allowing for better visualization of organs and tissues. It is also used in computed tomography (CT) scans, magnetic resonance imaging (MRI) scans, and ultrasound imaging. In addition, it is used in laboratory experiments to study the effects of contrast agents on tissues and organs.
properties
IUPAC Name |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.Na.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);;2*1H2/q;+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKNPYPSVYEOLR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I3N2NaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium diatrizoate dihydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)


![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)







